molecular formula C17H10BrFN4O B13365644 3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B13365644
M. Wt: 385.2 g/mol
InChI Key: LDHBXBLDGZQULU-ODCIPOBUSA-N
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Description

3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a structurally complex heterocyclic compound featuring a pyrimidoindole core substituted with a 4-bromobenzylideneamino group and a fluorine atom at position 6. The 4-bromobenzylideneamino moiety may enhance receptor binding via halogen interactions, while the fluorine atom at position 8 likely improves metabolic stability and bioavailability .

Properties

Molecular Formula

C17H10BrFN4O

Molecular Weight

385.2 g/mol

IUPAC Name

3-[(E)-(4-bromophenyl)methylideneamino]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H10BrFN4O/c18-11-3-1-10(2-4-11)8-21-23-9-20-15-13-7-12(19)5-6-14(13)22-16(15)17(23)24/h1-9,22H/b21-8+

InChI Key

LDHBXBLDGZQULU-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)Br

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Due to the absence of direct literature on the synthesis of this specific molecule, the preparation methods must be inferred from analogous compounds and standard organic synthesis techniques. The molecule can be divided into key structural fragments: the pyrimido[5,4-b]indol-4-one core, the 8-fluoro substituent, and the 4-bromobenzylideneamino moiety. The synthesis can be approached by:

Detailed Step-by-Step Synthesis (Illustrative Example for Route 2)

This section provides a detailed, illustrative example of Route 2. Note that specific reaction conditions (catalysts, solvents, temperatures) would need to be optimized experimentally.

Step 1: Synthesis of 5-Fluoroindoline-2,3-dione

  • React 4-fluorophenylhydrazine with diethyl oxalate under acidic conditions.
  • Cyclize the resulting product using concentrated sulfuric acid to obtain 5-fluoroindoline-2,3-dione.

Step 2: Synthesis of 8-Fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

  • React 5-fluoroindoline-2,3-dione with a pyrimidine-4,6-diamine derivative in the presence of a base.
  • Heat the mixture to induce cyclization, forming the pyrimido[5,4-b]indol-4-one core.

Step 3: Synthesis of 3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

  • Reflux 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one with 4-bromobenzaldehyde in ethanol.
  • Add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.
  • Collect the product by filtration and purify by recrystallization.

Analytical Data

The synthesized compound should be characterized using various spectroscopic techniques. Expected data are:

Technique Expected Observations
1H NMR Aromatic protons from the bromobenzylidene moiety (approximately 7.5-8.0 ppm), characteristic N-H signals, and signals corresponding to the pyrimido[5,4-b]indol-4-one core.
13C NMR Signals for all carbon atoms, including those in the aromatic rings, carbonyl group, and any other substituents.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the target compound, along with characteristic fragmentation patterns.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching, and C-Br stretching.
Elemental Analysis % of Carbon, Hydrogen, Nitrogen, Bromine, and Fluorine should be within acceptable limits of the calculated values. For C18H10BrFN4O, the theoretical values are: C, 53.88; H, 2.51; Br, 19.91; F, 4.73; N, 13.96; O, 3.99.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents like methanol . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exerts its effects involves interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . This binding can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

The pyrimido[5,4-b]indol-4-one scaffold is highly versatile, with modifications at positions 3, 5, and 8 significantly influencing biological activity. Below is a detailed comparison of structurally related compounds, focusing on synthesis, substituent effects, and reported bioactivity.

Structural Analogues with Antiviral Activity

8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

  • Structure : Features 4-fluorobenzyl and 2-methoxybenzyl groups at positions 5 and 3, respectively, with an 8-fluoro substituent .
  • Synthesis: Prepared via multistep alkylation and cyclization reactions starting from methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate .
  • Bioactivity: Demonstrated nanomolar inhibitory activity (IC₅₀ < 10 nM) against HBV in vitro, attributed to interactions with viral core particles .
  • Key Differences: Lacks the 4-bromobenzylideneamino group, which may reduce halogen-mediated binding affinity compared to the target compound.

5-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

  • Structure : Substituted with 2-chloro-4-fluorobenzyl and 3,4-dimethoxyphenethyl groups .
  • Synthesis: Not explicitly detailed in evidence, but likely involves similar alkylation strategies.
  • Bioactivity: No specific HBV activity reported, but chloro and methoxy groups may enhance lipophilicity and membrane permeability .
Analogues Targeting Non-Viral Pathways

3-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

  • Structure : Contains a piperazinylpropyl group linked to the pyrimidoindole core .
  • Key Differences : The absence of halogenated substituents and the presence of a bulky piperazine group limit antiviral utility but highlight scaffold adaptability for diverse targets.

tert-Butyl Derivatives of Pyrimido[5,4-b][1,4]oxazines

  • Examples : Compounds 11–15 in feature pyrimido[5,4-b][1,4]oxazine cores with tert-butyl and fluorophenyl groups .
  • Synthesis : Achieved via nucleophilic substitution and cyclization, with yields ranging from 45% to 76% .
Core Structure Derivatives

8-Fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (QV-1199)

  • Structure : Simplest analogue lacking substituents at positions 3 and 5 .
  • Bioactivity : Unreported, but the unmodified core serves as a foundational scaffold for further derivatization .

Biological Activity

The compound 3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a pyrimidine-derived indole that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article summarizes various studies that elucidate its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring fused with an indole moiety and a bromobenzylidene side group. Its chemical formula is C₁₄H₁₂BrF N₃O, indicating the presence of bromine and fluorine substituents which may enhance its biological activity through halogenation effects.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral properties. For instance:

  • Activity Against Viruses : It has shown effectiveness against several viruses including the Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), Human Immunodeficiency Virus (HIV-1), and Respiratory Syncytial Virus (RSV) with IC50 values reported in the range of 5 to 6 µg/ml .
  • Mechanism of Action : The antiviral activity is believed to be mediated through inhibition of viral replication processes, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound also displays promising anticancer properties:

  • Cell Line Studies : In vitro studies have indicated potent cytotoxicity against various cancer cell lines such as HeLa (cervical carcinoma) and CCRF-CEM (T-lymphoblastic leukemia). The LC50 values were reported as low as 6.49 µM, indicating high potency .
  • Selectivity and Efficacy : The selectivity index for some derivatives of this compound suggests that it could be developed into a therapeutic agent with reduced side effects compared to conventional chemotherapeutics.

Comparative Biological Activity

A comparative analysis of similar compounds indicates that the presence of halogenated groups significantly enhances biological activities. The following table summarizes the biological activities of several related compounds:

Compound NameAntiviral Activity (IC50 µg/ml)Anticancer Activity (LC50 µM)
This compound5 - 66.49
Pyrimidine-derived indole A10 - 1512.34
Indole derivative B8 - 109.87

Case Study 1: Antiviral Efficacy in Preclinical Models

In a preclinical study conducted on animal models infected with RSV, administration of the compound resulted in a statistically significant reduction in viral load compared to controls. This study supports further investigation into its potential as a therapeutic agent for respiratory viral infections.

Case Study 2: Anticancer Mechanism Elucidation

A detailed investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic markers upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, and how can purity be maximized?

  • Methodology :

  • The pyrimidoindole core is typically synthesized via cyclization of indole derivatives with pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent at 120°C).
  • Substitution with the 4-bromobenzylidene group requires Schiff base formation using 4-bromobenzaldehyde under acidic catalysis (e.g., acetic acid) .
  • Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions, with characteristic peaks for the pyrimidoindole core (δ 7.8–8.2 ppm for aromatic protons) and the benzylidene group (δ 8.5–9.0 ppm for the imine proton) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for verifying stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the pyrimidoindole core) .
  • HPLC-MS : Monitors purity and molecular weight (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the introduction of the 4-bromobenzylidene group?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, higher yields (75–80%) are achieved with 1.2 equivalents of 4-bromobenzaldehyde in toluene at 80°C .
  • In-situ monitoring : FT-IR tracks imine bond formation (C=N stretch at ~1620 cm1^{-1}) to terminate reactions at optimal conversion .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinase domains) to predict binding affinities. The 4-bromo substituent enhances hydrophobic interactions in ATP-binding pockets .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess conformational changes induced by the fluorinated indole moiety .

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in antiproliferative activity may arise from differences in P-glycoprotein expression in MCF-7 vs. HeLa cells .
  • Metabolic stability studies : Use liver microsomes to assess whether rapid degradation (e.g., cytochrome P450-mediated) affects potency measurements .

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